molecular formula C24H24FN3O2S B2646775 4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338964-21-9

4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B2646775
CAS No.: 338964-21-9
M. Wt: 437.53
InChI Key: BNNMFYODOJWCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O2S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Properties : A study on new benzenesulfonamides revealed their potential as carbonic anhydrase inhibitors, with some compounds showing interesting cytotoxic activities against tumor cells. These findings suggest a possible application in developing anticancer therapies (H. Gul et al., 2016).

  • Photodynamic Therapy for Cancer Treatment : Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups indicated high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in cancer treatment (M. Pişkin et al., 2020).

  • Inhibition of Carbonic Anhydrases : Some sulfonamide derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which is crucial for designing drugs targeting conditions like glaucoma, epilepsy, and mountain sickness (V. Dudutienė et al., 2013).

Chemical Synthesis and Reactivity

  • Electrostatic Activation for Synthesis : Studies on sulfonylonio substituents have shown their role in facilitating SNAr reactions under mild conditions, providing new pathways to synthesizing pharmaceutically relevant substances (R. Weiss and F. Pühlhofer, 2001).

  • Fluorine Compounds for Anticancer Activity : The synthesis of α-amino fluorobenzyl-phosphonates containing isoxazole moiety demonstrated moderate anticancer activity in vitro, highlighting the importance of fluorine in the development of therapeutic agents (B. Song et al., 2005).

Properties

IUPAC Name

4-fluoro-N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S/c1-15-6-5-7-19(12-15)14-28-18(4)26-24-22(28)13-16(2)17(3)23(24)27-31(29,30)21-10-8-20(25)9-11-21/h5-13,27H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMFYODOJWCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.